

In-Depth Technical Guide: 1-(3-Fluorophenyl)imidazoline-2-thione

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)imidazoline-2-thione

Cat. No.: B101279

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CAS Number: 17452-26-5[1][2]

This technical guide provides a comprehensive overview of **1-(3-Fluorophenyl)imidazoline-2-thione**, a heterocyclic compound of interest to researchers and drug development professionals. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide also incorporates detailed information from closely related structural analogs, primarily other substituted imidazoline-2-thiones. This approach provides valuable insights into its expected chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

1-(3-Fluorophenyl)imidazoline-2-thione belongs to the class of 5-membered heterocyclic compounds containing a halogenated benzene ring.[3] Basic chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	17452-26-5	[1] [2]
Molecular Formula	C ₉ H ₇ FN ₂ S	ChemicalBook
Molecular Weight	194.23 g/mol	[3]
Appearance	Solid	[3]
Purity	Typically ≥95%	[3]
Synonyms	1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione, 1-(3-Fluorophenyl)-2-mercaptop-1H-imidazole	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(3-Fluorophenyl)imidazoline-2-thione** is not readily available in the reviewed literature, a general and widely applicable method for the synthesis of 1-arylimidazolidine-2-thiones involves the condensation of an N-arylethylenediamine with carbon disulfide.[\[4\]](#)

General Experimental Protocol for the Synthesis of 1-Aryl-imidazolidine-2-thiones

This protocol is adapted from the synthesis of structurally similar compounds.[\[4\]](#)

Materials:

- N-(3-Fluorophenyl)ethylenediamine
- Carbon disulfide (CS₂)
- Xylene (or another suitable high-boiling solvent)
- Methyl iodide (for subsequent S-alkylation if desired)
- Anhydrous potassium carbonate (for S-alkylation)

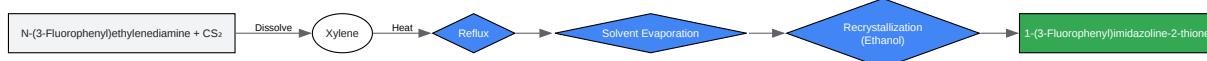
- Ethanol
- Standard laboratory glassware and safety equipment

Procedure:

- Condensation: A solution of N-(3-Fluorophenyl)ethylenediamine in xylene is prepared in a round-bottom flask equipped with a reflux condenser.
- An equimolar amount of carbon disulfide is added dropwise to the solution at room temperature with constant stirring.
- The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield **1-(3-Fluorophenyl)imidazoline-2-thione**.

Note: The purity of the final compound should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

A generalized workflow for this synthesis is depicted in the following diagram:



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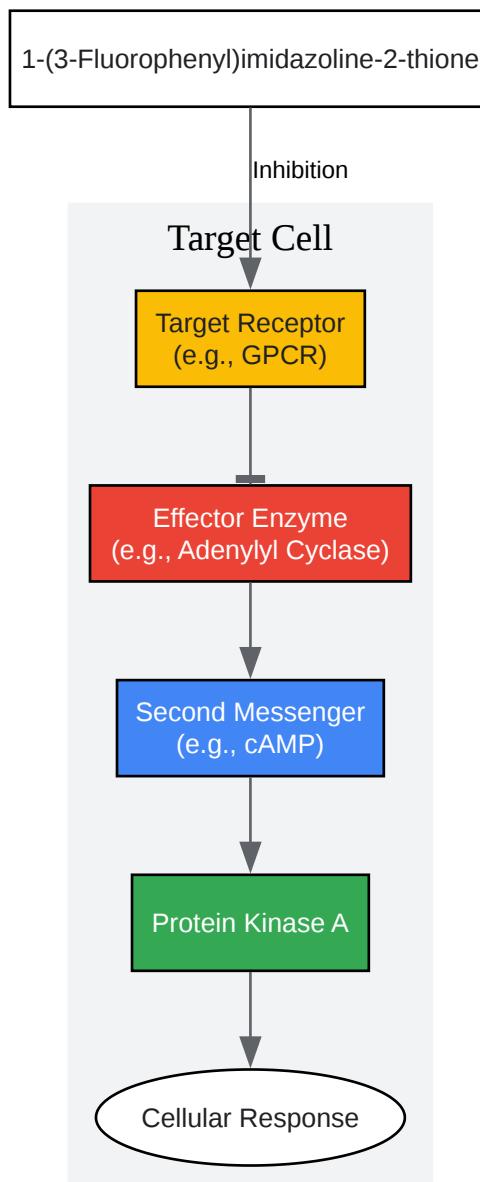
General synthesis workflow for 1-arylimidazoline-2-thiones.

Potential Biological Activities and Signaling Pathways

Derivatives of imidazoline-2-thione have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-HIV, antithyroid, antioxidant, cardiotonic, and antihypertensive properties.^[5] The incorporation of a fluorine atom into heterocyclic structures is a common strategy in medicinal chemistry to enhance pharmacological activity.^{[6][7]}

While the specific mechanism of action for **1-(3-Fluorophenyl)imidazoline-2-thione** has not been elucidated, related imidazoline compounds are known to interact with various biological targets. For instance, some imidazoline derivatives act as inhibitors of enzymes or as ligands for specific receptors.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an imidazoline-2-thione derivative, based on the known activities of this class of compounds.

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Hypothetical signaling pathway inhibited by an imidazoline derivative.

Quantitative Data on Related Compounds

Specific quantitative biological data for **1-(3-Fluorophenyl)imidazoline-2-thione** is not available in the surveyed literature. However, studies on related fluorinated and non-fluorinated imidazoline and benzimidazole derivatives provide insights into their potential antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of these related compounds against various microbial strains.

Compound	Microbial Strain	MIC (µg/mL)	Reference
2-(m-Fluorophenyl)-benzimidazole derivative	B. subtilis	7.81	[7]
2-(m-Fluorophenyl)-benzimidazole derivative	Gram-negative bacteria	31.25	[7]
1-Aryl-2-methylthio-imidazoline derivatives	Various bacteria	11.0 - 89.2 (µM)	[4]
Quinoline-based hydroxyimidazolium hybrids	Cryptococcus neoformans	15.6	[8]
Quinoline-based hydroxyimidazolium hybrids	Candida spp. & Aspergillus spp.	62.5	[8]

Disclaimer: The experimental protocols and quantitative data presented in this guide are based on structurally related compounds due to the limited availability of specific information for **1-(3-Fluorophenyl)imidazoline-2-thione**. Researchers should use this information as a guideline and develop specific protocols and assays for the target compound.

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